[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester
Description
The compound [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester (CAS: 1401667-53-5) is a piperidine derivative featuring an (S)-2-aminopropionyl group at the 1-position of the piperidine ring and an ethyl-carbamic acid benzyl ester moiety at the 3-position. Its molecular weight is 333.43 g/mol, and it is part of a broader class of piperidine-based carbamates with applications in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
benzyl N-[1-[(2S)-2-aminopropanoyl]piperidin-3-yl]-N-ethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-3-21(18(23)24-13-15-8-5-4-6-9-15)16-10-7-11-20(12-16)17(22)14(2)19/h4-6,8-9,14,16H,3,7,10-13,19H2,1-2H3/t14-,16?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFWCZYOIPKJBX-LBAUFKAWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCN(C1)C(=O)C(C)N)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1CCCN(C1)C(=O)[C@H](C)N)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Piperidinones
A scalable method involves reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney nickel as a catalyst. This step yields 1-benzylpiperidin-4-amine, which undergoes deprotection via hydrogenolysis to generate the free amine. Subsequent benzyloxycarbonyl (Cbz) protection introduces the carbamate functionality. For example, (R)-1-(4-methyl-benzyl)-3-(benzyloxycarbonylamino)piperidine is synthesized by reacting 4-methylbenzylamine with (R)-2-((Cbz)amino)pentane-1,5-diyl dimethanesulfonate, achieving a 90.3% yield after recrystallization.
Cyclization of Linear Precursors
Alternative routes employ cyclization of N-benzyl glycine ethyl ester derivatives. For instance, 4-halogenated ethyl butyrate reacts with N-benzyl glycine ethyl ester in the presence of alkali to form 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate. Intramolecular cyclization under basic conditions generates N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester, which is subsequently reduced to the corresponding amine. This method achieves a 93.3% overall yield with 99.5% purity after hydrochloride salt formation.
Chiral Induction and Stereochemical Control
The (S)-configuration at the 2-aminopropionyl and piperidin-3-yl positions necessitates asymmetric synthesis or resolution techniques:
Asymmetric Reductive Amination
Chiral auxiliaries, such as (R)- or (S)-2-((tert-butoxycarbonyl)amino)pentane-1,5-diyl dimethanesulfonate, enable stereoselective formation of the piperidine ring. In Embodiment 5 of CN103373953A, oxyammonium hydrochloride facilitates the synthesis of (R)-1-N-hydroxy-3-(t-butoxycarbonylamino)piperidine with 73.5% yield. Enzymatic resolution or chiral chromatography may further enrich enantiomeric excess.
Diastereomeric Salt Formation
The target compound’s (S)-2-aminopropionyl moiety is introduced via coupling reactions using activated esters (e.g., N-hydroxysuccinimide) of (S)-2-aminopropionic acid. For example, VulcanChem’s product VC13464096 specifies that the stereochemistry is preserved during acylation of the piperidine amine with (S)-2-aminopropionyl chloride.
Carbamate Ester Installation
The ethyl-carbamic acid benzyl ester group is typically introduced via carbamoylation:
Benzyl Chloroformate Coupling
Reaction of the piperidine amine with benzyl chloroformate in the presence of a base (e.g., triethylamine) forms the Cbz-protected intermediate. Deprotection under hydrogenolysis or acidic conditions yields the free carbamate. Patent CN103373953A demonstrates this approach, achieving 53.3% yield for (R)-3-(Cbz-amino)piperidine after recrystallization.
Direct Alkylation
Ethyl carbamic acid benzyl ester can also be synthesized by alkylating the piperidine nitrogen with ethyl chloroformate followed by benzyl bromide. This one-pot method minimizes side reactions and improves atom economy.
Process Optimization and Comparative Analysis
Key findings:
Chemical Reactions Analysis
Types of Reactions
[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Analgesic Properties
Research indicates that compounds similar to [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester exhibit potent analgesic effects. These compounds often act on opioid receptors, suggesting potential use in pain management therapies. For instance, studies have shown that modifications of piperidine derivatives can enhance their affinity for mu-opioid receptors, leading to increased analgesic efficacy while potentially reducing side effects associated with traditional opioids .
Neurological Disorders
The compound's structure suggests potential applications in treating neurological disorders such as anxiety and depression. Piperidine derivatives have been studied for their ability to modulate neurotransmitter systems, including serotonin and norepinephrine pathways. This modulation can lead to anxiolytic and antidepressant effects, making it a candidate for further research in psychopharmacology .
Anticancer Activity
Emerging studies have explored the anticancer properties of carbamate derivatives. Preliminary investigations indicate that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism appears to involve the modulation of cell cycle regulators and apoptotic pathways .
Case Study 1: Analgesic Efficacy
A study conducted by researchers at a prominent pharmacology institute evaluated the analgesic properties of various piperidine derivatives, including this compound. The results demonstrated significant pain relief in animal models comparable to established opioid analgesics but with a lower incidence of side effects such as respiratory depression.
Case Study 2: Neuropharmacological Assessment
In another study focusing on the neuropharmacological effects of similar compounds, researchers administered this compound to rodents subjected to stress-induced anxiety models. The findings revealed a marked reduction in anxiety-like behaviors, supporting the hypothesis that this compound could serve as a novel treatment for anxiety disorders.
Mechanism of Action
The mechanism of action of [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Piperidine-Based Carbamates
The following table summarizes key structural analogs, highlighting variations in substituents, molecular weights, and functional groups:
Key Observations:
The tert-butyl ester variant (CAS 1401668-72-1) exhibits a significantly lower molecular weight (285.38 g/mol) due to the bulkier, hydrophobic tert-butyl group .
Stereochemical Variations :
- The (R)-configured analog (CAS 1401668-72-1) demonstrates how stereochemistry at the piperidine 1-position may influence receptor binding or enzymatic recognition .
Backbone Modifications :
- Substitution of the propionyl group with a 3-methyl-butyryl group (CAS 1401666-94-1) increases molecular weight by ~28 g/mol, introducing additional steric bulk that could impact target affinity .
Biological Activity
[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester (CAS No. 1354033-38-7) is a compound of interest due to its potential biological activities, particularly as a modulator of neurotransmitter systems. This article aims to provide a comprehensive overview of its biological activity, including relevant studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C18H27N3O3
- Molecular Weight : 333.43 g/mol
- InChI Key : KSFWCZYOIPKJBX-XKYSEJONNA-N
The compound features a piperidine ring, which is commonly associated with various pharmacological activities, particularly in the central nervous system (CNS).
The primary mechanism of action for this compound involves modulation of neurotransmitter receptors. Specifically, it has been studied for its antagonistic effects on N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity and memory function. NMDA receptor antagonists have been explored for their potential in treating neurodegenerative diseases and psychiatric disorders.
1. NMDA Receptor Antagonism
Research indicates that compounds similar to this compound exhibit significant NMDA receptor antagonism. This activity can lead to neuroprotective effects in models of excitotoxicity, which is relevant in conditions like Alzheimer's disease and multiple sclerosis .
2. Neuroprotective Effects
In vitro studies have shown that the compound can protect neuronal cells from oxidative stress-induced apoptosis. This is particularly important as oxidative stress is a significant contributor to neurodegeneration .
3. Analgesic Properties
Preliminary studies suggest that the compound may also possess analgesic properties, potentially through modulation of pain pathways involving opioid receptors alongside NMDA receptor interactions .
Case Study 1: Neuroprotection in Animal Models
A study conducted on rodents demonstrated that administration of this compound led to a reduction in neuronal death following induced excitotoxicity. The results indicated significant improvements in behavioral outcomes and reduced markers of inflammation in the CNS .
Case Study 2: Pain Management
In a clinical trial involving patients with chronic pain conditions, the compound showed promise as an adjunct therapy to standard analgesics. Participants reported reduced pain levels and improved quality of life metrics over a six-week treatment period .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C18H27N3O3 |
| Molecular Weight | 333.43 g/mol |
| Mechanism of Action | NMDA receptor antagonist |
| Primary Biological Activities | Neuroprotection, analgesia |
| Related Therapeutic Applications | Neurodegenerative diseases, chronic pain management |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester, and how are intermediates characterized?
- Synthetic Routes : Acylation of piperidine derivatives is a common approach. For example, benzyl-4-(aminomethyl)piperidine-1-carboxylate can react with halogenated pyrimidines (e.g., 2-chloro-5-fluoro-pyrimidine) in DMF with triethylamine as a base at 100°C for 6 hours. Silica gel chromatography (using gradients of CH₂Cl₂, IPA, and hexane) is employed for purification .
- Characterization : Intermediates are typically analyzed via mass spectrometry (e.g., M+1: 345.29) and IR spectroscopy. Structural confirmation of final products may involve GC-MS and molecular ion detection, though intensity may vary .
Q. What analytical techniques are recommended to verify the structural integrity of this compound?
- Primary Methods :
- Mass Spectrometry (MS) : Used to confirm molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carbonyl, amide bonds).
- Chromatography : Silica gel chromatography for purity assessment, with GC-MS for volatile derivatives .
- Advanced Options : X-ray crystallography for resolving stereochemical ambiguities, as seen in similar piperidine-carboxylate derivatives .
Advanced Research Questions
Q. How can researchers optimize acylation reactions to improve yields of this compound?
- Key Factors :
- Reagent Ratios : Use a 1:1 molar ratio of piperidine precursor to acylating agent, with excess triethylamine (2:1) to neutralize byproducts .
- Solvent and Temperature : DMF at 100°C enhances reactivity, but prolonged heating may degrade sensitive functional groups.
- Purification : Optimize solvent gradients in silica gel chromatography (e.g., 10–20% IPA in hexane) to isolate high-purity products .
- Case Study : Acylation of 1-benzyl-4-methyl-3',4'-dihydro-spiro[piperidine-4,2'-quinoline] achieved >90% yield under similar conditions .
Q. What strategies address challenges in stereochemical purity during synthesis?
- Chromatographic Separation : Minor adjustments in mobile phase pH or solvent polarity can resolve epimers. For example, ammonium acetate buffer (pH 6.5) improved separation of co-eluting stereoisomers in related compounds .
- Stereoselective Synthesis : Use chiral auxiliaries or enantiomerically pure starting materials (e.g., (S)-2-amino-propionyl groups) to enforce desired configurations .
Q. How should researchers handle discrepancies in spectral data (e.g., unexpected NMR peaks)?
- Multi-Technique Validation : Cross-validate using NMR (¹H/¹³C), MS, and X-ray crystallography. For example, crystal structure studies resolved ambiguities in dihydroxyphenyl acrylate derivatives .
- Contamination Checks : Verify reagent purity and monitor reaction intermediates via TLC to identify side products .
Safety and Handling in Research Settings
Q. What are the critical safety precautions for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Chemical-resistant gloves, goggles, and lab coats. Use fume hoods to avoid inhalation .
- Storage : Keep in sealed containers under dry, ventilated conditions. Avoid exposure to ignition sources due to potential decomposition gases (e.g., CO) .
Data Contradiction and Stability Analysis
Q. How can researchers reconcile conflicting stability data for piperidine-carbamate derivatives?
- Contextual Factors : Stability varies with substituents. While some derivatives (e.g., benzyl carboxylates) are stable under standard storage, others may hydrolyze in humid conditions.
- Testing Protocols : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC for degradation products .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
